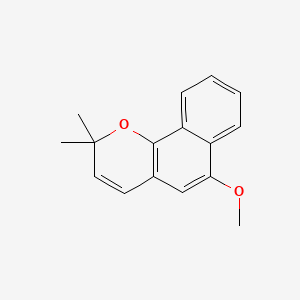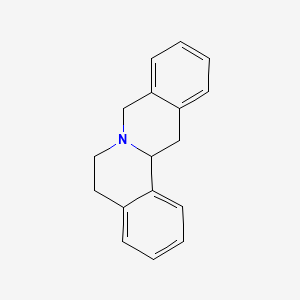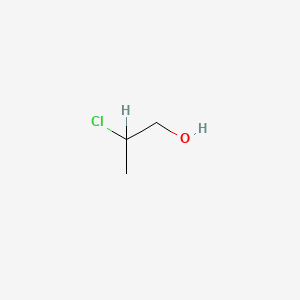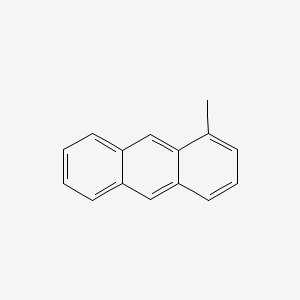
Lapachenole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lapachenol is a naturally occurring naphthoquinone derivative, specifically a 1,4-naphthoquinoneThis compound has been studied for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lapachenol can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-hydroxy-3-isopentenyl-1,4-naphthoquinone with methanol under acidic conditions can yield lapachenol .
Industrial Production Methods: Industrial production of lapachenol typically involves extraction from the bark of the lapacho tree. The bark is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to isolate lapachenol in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lapachenol undergoes various chemical reactions, including:
Oxidation: Lapachenol can be oxidized to form quinones and other derivatives.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
Lapachenol exerts its effects primarily through the generation of reactive oxygen species (ROS) and interaction with cellular enzymes. It can inhibit topoisomerases, enzymes critical for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, lapachenol can interfere with pyrimidine metabolism by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the synthesis of pyrimidine nucleotides .
Comparison with Similar Compounds
Lapachenol is unique due to its specific structure and pharmacological properties. Similar compounds include:
Lapachol: Another naphthoquinone derivative with similar anticancer and antimicrobial properties.
Plumbagin: Found in the roots of Plumbago species, known for its anticancer and anti-inflammatory activities.
Juglone: Isolated from black walnut, exhibits antimicrobial and anticancer properties.
Lapachenol stands out due to its specific interactions with cellular enzymes and its potential therapeutic applications .
Properties
CAS No. |
573-13-7 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethylbenzo[h]chromene |
InChI |
InChI=1S/C16H16O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-10H,1-3H3 |
InChI Key |
BFGQXXNDFKWDMA-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2)OC)C |
Key on ui other cas no. |
573-13-7 |
Synonyms |
lapachenole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole](/img/structure/B1217897.png)







